4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
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Description
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H17ClN2O4 and its molecular weight is 420.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques
Research has shown diverse methodologies for synthesizing related pyrrole derivatives, focusing on the rearrangement of chlorinated pyrrolidin-2-ones to yield methoxylated compounds, which are precursors for agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, the synthesis of chain-functionalized pyrroles has been investigated, with findings contributing to the development of antitumoral agents (Silva et al., 2012).
Crystal Structure Analysis
Detailed crystal structure determinations of pyrrole derivatives provide insights into their molecular geometries, which are crucial for understanding their reactivity and interaction capabilities. For instance, studies have highlighted the monoclinic crystal system of certain pyrrole derivatives, underlining their potential in designing compounds with specific physical and chemical properties (Silva et al., 2012).
Applications in Medicinal Chemistry and Materials Science
Antitumoral Agents
The structural elucidation of pyrrole derivatives via synchrotron X-ray powder diffraction has provided a foundation for exploring their use as antitumoral agents. The determination of crystal structures aids in the rational design of molecules with enhanced biological activity (Silva et al., 2012).
Conducting Polymers
Pyrrole derivatives have been investigated for their electropolymerization capabilities, leading to conducting polymers with low oxidation potentials. Such materials are of interest for various applications, including electronic devices and sensors (Sotzing et al., 1996).
Corrosion Inhibition
Protective Coatings
Pyrazole derivatives, closely related to the target molecule, have been examined for their corrosion inhibition effects on mild steel in acidic environments. Such compounds show promise in protecting metal surfaces against corrosion, suggesting potential applications for pyrrole derivatives in industrial settings (Yadav et al., 2015).
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-30-17-11-7-14(8-12-17)20-19(21(27)15-5-9-16(24)10-6-15)22(28)23(29)26(20)18-4-2-3-13-25-18/h2-13,20,27H,1H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNGTPFRLYFODB-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.